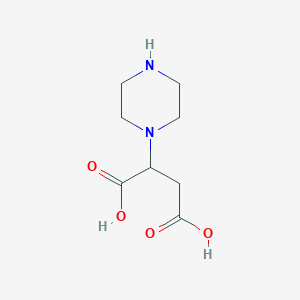

2-Piperazin-1-ylsuccinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-7(12)5-6(8(13)14)10-3-1-9-2-4-10/h6,9H,1-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRXFKQNZUWVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Chemical Space Exploitation for 2 Piperazin 1 Ylsuccinic Acid Analogues

Established Synthetic Pathways for this compound and Its Derivatives

The construction of the this compound scaffold relies on fundamental organic reactions that unite the piperazine and succinic acid moieties.

Condensation reactions are a cornerstone in the synthesis of piperazine and succinic acid derivatives. The formation of the core structure of this compound can be conceptualized through the reaction of a piperazine derivative with a suitable succinic acid precursor. For instance, synthetic pathways often involve the condensation of a starting succinic acid derivative with an aminoalkylpiperazine. researchgate.netuj.edu.pl One common approach involves reacting a substituted succinic acid with an appropriate amine, such as 1-(3-aminopropyl)-4-phenylpiperazine, to form the corresponding amide or imide linkage. researchgate.netuj.edu.pl Another strategy involves the reaction of N-Boc-piperazine with 2-chloropyrimidine (B141910) under basic conditions, followed by hydrolysis, which showcases a typical condensation pathway for functionalizing the piperazine ring. google.com Similarly, the synthesis of piperazine-2-one derivatives can be achieved by reacting an ester with ethylenediamine, a process that can be catalyzed by an organic acid like acetic acid. google.com These methods highlight the versatility of condensation chemistry in building the piperazinylsuccinic acid framework.

The structural diversity and biological activity of this compound derivatives are greatly enhanced by functionalizing both the piperazine and succinic acid components.

Piperazine Moiety: The piperazine ring is a common scaffold in drug discovery, but its structural diversity is often limited to substitutions at the nitrogen atoms. mdpi.comnsf.gov Functionalization is typically achieved by reacting a monosubstituted piperazine with various electrophilic reagents. muni.cz To avoid the common issue of disubstitution, one nitrogen atom is often protected with groups like Boc (tert-butoxycarbonyl) before introducing a substituent on the second nitrogen. google.communi.cz The two nitrogen atoms within the piperazine ring can act as hydrogen bond donors or acceptors, which helps to modify the molecule's solubility and bioavailability. encyclopedia.pubresearchgate.net

Succinic Acid Moiety: Succinic acid and its derivatives serve as key building blocks for various chemical compounds. researchgate.net Functionalization can be achieved through several methods, including the bis-alkoxycarbonylation of olefins or the photocatalyzed addition of radicals across the double bond of unsaturated diacids like fumaric acid. researchgate.netnih.gov Succinic acid can also be used to modify other molecules, such as lignin, by introducing new functional groups through esterification, a process known as succinylation. acs.org This versatility allows for the introduction of various functionalities onto the succinic acid portion of the target molecule, enabling the fine-tuning of its chemical properties.

Modern synthetic chemistry offers innovative techniques to improve the efficiency and scope of synthesis for complex molecules like piperazinylsuccinic acid analogues.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Compared to conventional heating methods, microwave irradiation significantly reduces reaction times, often from hours to minutes, while providing comparable or even higher yields. mdpi.comscipublications.com This technique has been successfully applied to the synthesis of various piperazine derivatives, including those based on coumarin (B35378) and 1,3,5-triazine (B166579) scaffolds. mdpi.comnih.gov Studies have shown that microwave-assisted methods can reduce reaction times by as much as 90-95% and increase product yields. nih.gov The efficiency and ease of work-up make it a highly attractive method for the rapid generation of libraries of piperazinylsuccinic acid analogues for further study. scipublications.comresearchgate.net

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of monosubstituted piperazines | Conventional (Reflux) | Several hours | Comparable to MW | mdpi.com |

| Synthesis of monosubstituted piperazines | Microwave | Significantly shorter | Comparable to conventional | mdpi.com |

| Synthesis of triazole-based piperazines | Conventional | Longer duration | Lower | scipublications.com |

| Synthesis of triazole-based piperazines | Microwave | Few minutes | Good | scipublications.com |

| Synthesis of coumarin-based piperazines | Conventional | Longer duration | Lower | nih.gov |

| Synthesis of coumarin-based piperazines | Microwave | 90-95% reduction | Increased | nih.gov |

Direct C-H functionalization has become a transformative strategy in organic synthesis, allowing for the modification of the carbon skeleton of molecules like piperazine. mdpi.comnsf.gov While about 80% of piperazine-containing drugs are substituted only at the nitrogen positions, recent advances have enabled the functionalization of the carbon atoms of the piperazine ring. mdpi.comnsf.gov These methods, which include photoredox catalysis and the use of stannyl (B1234572) amine protocol (SnAP) reagents, provide new avenues for creating structural diversity. mdpi.comencyclopedia.pub Photoredox C-H arylation, for example, allows for the direct coupling of N-Boc piperazines with aromatic compounds. mdpi.com However, methods that work for other heterocycles like piperidines often fail for piperazines due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalysts. mdpi.comencyclopedia.pub

Novel Synthetic Approaches for Piperazinylsuccinic Acid Analogues

Microwave-Assisted Synthesis Techniques

Spectroscopic and Chromatographic Methods for Synthetic Characterization

The unambiguous identification and purity assessment of synthesized this compound derivatives are accomplished using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the connectivity of atoms and the successful incorporation of functional groups. nih.govijcce.ac.irnajah.edu

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the synthesized compounds and confirm their elemental composition with high accuracy. nih.govtandfonline.compreprints.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups, such as C=O (carbonyl) from the succinic acid moiety and N-H or C-N bonds from the piperazine ring. nih.govtandfonline.com

UV-Vis Spectroscopy: This technique can be used to study the electronic properties of the compounds and has been applied in the pH-dependent characterization of piperazine derivatives. ijcce.ac.irsemanticscholar.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compounds and for separating complex mixtures. helixchrom.com Various HPLC methods, including reversed-phase and mixed-mode chromatography, have been developed for the analysis of succinic acid and its derivatives. helixchrom.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized compounds, GC-MS is a powerful method for separation and identification. It has been specifically used for the quantification of residual succinic acid in synthetic preparations after a derivatization step. nih.govlcms.cz

| Technique | Purpose | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation and verification | nih.govijcce.ac.ir |

| ESI-MS / HRMS | Molecular weight and formula determination | tandfonline.compreprints.org |

| FTIR Spectroscopy | Functional group identification | nih.govtandfonline.com |

| HPLC | Purity assessment and separation of succinic acid derivatives | helixchrom.comsielc.com |

| GC-MS | Quantification of succinic acid (often after derivatization) | nih.govlcms.cz |

Chemoinformatics and Computational Tools in Synthetic Route Planning

The advent of sophisticated computational tools has revolutionized the approach to synthetic organic chemistry, moving from traditional, often intuition-based, methods to data-driven and predictive strategies. ijnc.iracs.org Chemoinformatics provides the necessary framework to manage and analyze the vast amount of chemical data, enabling the development of powerful predictive models for reaction outcomes and the design of optimal synthetic routes. numberanalytics.comresearchgate.net This section delves into the application of these tools in the context of planning the synthesis of this compound.

Modern synthetic route planning is increasingly reliant on computer-assisted synthesis design, which employs algorithms to identify viable retrosynthetic pathways. acs.org Retrosynthesis, the conceptual disassembly of a target molecule into simpler, commercially available starting materials, is a cornerstone of this process. cas.org Software platforms like SYNTHIA™ and SynRoute have emerged as powerful aids for chemists, accelerating the discovery of novel and efficient synthetic pathways. sigmaaldrich.comsri.com

Key Features of Modern Retrosynthesis Software:

| Feature | Description | Relevance to this compound Synthesis |

| Expert-Coded Rules | Utilizes a vast database of known chemical transformations and reaction rules hand-coded by experts. sigmaaldrich.comsynthiaonline.com | Can suggest established reactions for forming the C-N bond between piperazine and the succinic acid backbone. |

| Machine Learning Models | Employs algorithms trained on large datasets of chemical reactions to predict outcomes and suggest novel transformations. ijnc.irarocjournal.comarxiv.org | Could predict optimal reaction conditions (catalyst, solvent, temperature) and potential side products for the synthesis. |

| Commercially Available Starting Materials Database | Integrates extensive catalogs of chemical suppliers to ensure that the proposed synthetic routes start from readily accessible precursors. sigmaaldrich.comsynthiaonline.com | Would identify sources for piperazine and suitable succinic acid derivatives, streamlining the initial steps of the synthesis. |

| Customizable Search Parameters | Allows users to set constraints such as cost, number of steps, and avoidance of hazardous reagents. synthiaonline.com | Enables the design of a cost-effective and "greener" synthetic route for the target compound. |

| Pathway Visualization and Analysis | Provides graphical representations of synthetic pathways, allowing for easy comparison and evaluation of different routes. sigmaaldrich.com | Facilitates the selection of the most promising synthetic strategy based on factors like overall yield and convergence. |

For a molecule like this compound, a retrosynthetic analysis performed by such software would likely propose several disconnection strategies. One plausible disconnection would be at the C-N bond, suggesting piperazine and a suitable derivative of succinic acid (e.g., 2-bromosuccinic acid or maleic anhydride) as precursors.

Hypothetical Retrosynthetic Analysis Data for this compound using a Computational Tool:

| Disconnection Strategy | Proposed Precursors | Key Reaction Type | Predicted Feasibility Score |

| C-N Bond Cleavage | Piperazine, 2-Bromosuccinic acid | Nucleophilic Substitution | 0.85 |

| C-N Bond Cleavage | Piperazine, Maleic anhydride | Michael Addition | 0.92 |

| C-C Bond Cleavage (within succinic acid moiety) | Piperazine-containing glyoxylate (B1226380) derivative, Acetate equivalent | Aldol-type condensation | 0.65 |

The predictive power of these computational tools extends beyond just identifying potential reactions. Machine learning models, particularly neural networks, can predict the major products of a chemical reaction with high accuracy by learning from vast datasets of experimental results. acs.orgarocjournal.com Some advanced models, like Reactron, even predict the underlying electron movements, offering a deeper understanding of the reaction mechanism. arxiv.orgarxiv.org This capability is invaluable for troubleshooting unexpected outcomes and for optimizing reaction conditions to maximize the yield of the desired product.

Furthermore, chemoinformatic approaches are instrumental in predicting the regio- and site-selectivity of organic reactions, a critical aspect when dealing with polyfunctional molecules like this compound. rsc.org Computational models can assess the reactivity of different sites within a molecule, guiding the choice of reagents and protecting groups to achieve the desired transformation. rsc.org The integration of quantum chemical calculations with machine learning can further enhance the accuracy of these predictions. rsc.org

The application of these computational tools in the synthetic planning for this compound offers several advantages. It allows for the rapid exploration of a wide range of synthetic possibilities, potentially uncovering novel and more efficient routes that might be overlooked in a traditional approach. synthiaonline.com By predicting reaction outcomes and potential byproducts, these tools help in de-risking the synthetic endeavor, saving time and resources. synthiaonline.com The ability to consider factors like the cost of starting materials and the environmental impact of the synthesis aligns with the modern principles of green and sustainable chemistry. synthiaonline.com

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Structural Changes and Their Impact on Biological Interactions

Systematic modifications of the 2-piperazin-1-ylsuccinic acid framework have been a key strategy in the development of potent and selective therapeutic agents. Studies on related piperazine-containing succinic acid derivatives have provided valuable insights into how different structural alterations influence biological outcomes.

One area of focus has been the substitution on the piperazine (B1678402) ring. In a series of N-[(4-arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-dione derivatives, which are structurally related to this compound amides, the nature and position of the substituent on the aryl ring significantly impacted their anticonvulsant activity. For instance, derivatives with a chlorine atom at the 3- or 4-position of the aromatic ring were found to be among the most potent in the maximal electroshock seizure (MES) test. researchgate.net The introduction of a spirocycloalkyl moiety in place of the 3-aryl substituent on the pyrrolidine-2,5-dione ring led to a shift in activity, with several compounds showing efficacy in the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. researchgate.net

Modifications to the succinic acid backbone have also been explored. For example, in the development of GlyT-1 inhibitors, a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids were synthesized, where the succinic acid moiety is simplified to an acetic acid. nih.gov The substitution pattern on the 2-arylsulfanyl-phenyl ring was found to be crucial for activity. nih.gov

The following table summarizes the impact of systematic structural changes on the biological activity of piperazine derivatives related to this compound.

| Core Scaffold | Structural Modification | Biological Activity | Key Findings | Reference |

| N-[(4-arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-dione | Substitution on the aryl ring | Anticonvulsant | Chlorine at position 3 or 4 of the aryl ring enhances activity in the MES test. | researchgate.net |

| N-[(4-arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-dione | Replacement of 3-aryl substituent with a spirocycloalkyl moiety | Anticonvulsant | Shifted activity towards efficacy in the scPTZ test. | researchgate.net |

| Betulinic acid derivatives | Replacement of piperazine linker with propane-1,3-diol | Anti-HIV | Significant decrease in potency, indicating the importance of the piperazine ring. | nih.gov |

| 2-Arylsulfanyl-phenyl piperazinyl acetic acids | Substitution on the 2-arylsulfanyl-phenyl ring | GlyT-1 Inhibition | Substitution pattern on the phenyl ring is critical for inhibitory activity. | nih.gov |

Stereochemical Considerations in Piperazinylsuccinic Acid Derivatives

The presence of chiral centers in the this compound core makes stereochemistry a critical determinant of biological activity. The spatial arrangement of substituents can profoundly influence how a molecule interacts with its biological target, often leading to significant differences in potency and selectivity between stereoisomers.

The this compound molecule contains a stereocenter at the C2 position of the succinic acid moiety. The synthesis of optically active antifungal azoles, which incorporate a piperazine ring, demonstrated the importance of stereochemistry. researchgate.net In these complex molecules, the specific (2R,3S) configuration was crucial for their potent antifungal activity. researchgate.net This highlights that the precise three-dimensional structure is essential for optimal interaction with the fungal target enzymes.

A study on complex organic molecules featuring a succinic acid backbone and a piperazine-containing quinazoline (B50416) moiety emphasized that the intricate combination of functional groups and stereocenters may lead to unique biological interactions not observed in simpler analogs. smolecule.com

The following table illustrates the importance of stereochemistry in piperazinylsuccinic acid derivatives and related compounds.

| Compound Class | Stereochemical Feature | Impact on Biological Activity | Reference |

| Antifungal azoles with piperazine | (2R,3S) configuration | Essential for potent antifungal activity. | researchgate.net |

| Bioactive pyrrolidine (B122466) derivatives | Spatial orientation of substituents | Leads to different biological profiles due to varied binding modes. | nih.gov |

| Complex quinazoline derivatives with succinic acid and piperazine | Multiple stereocenters | May result in unique biological interactions. | smolecule.com |

Pharmacophore Mapping and Rational Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dergipark.org.trresearchgate.net This approach has been instrumental in the rational design of novel and more potent analogs of various compound classes, including those containing the piperazine moiety.

A pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a five-point pharmacophore model developed for febrifugine (B1672321) analogues, which are effective antimalarial agents, included two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings. nih.gov This model provided a framework for designing new derivatives with improved activity.

In the context of piperazine-containing compounds, pharmacophore models can help to understand the key interactions with their biological targets. For example, in the design of inhibitors for the Toxoplasma gondii parasite, SAR studies of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives revealed that the substituent at the N-3 position of the quinazolin-4(3H)-one ring was important for activity. acs.org This information can be translated into a pharmacophore model to guide the synthesis of more effective compounds.

The general principles of pharmacophore modeling involve several steps:

Selection of a training set: A group of molecules with known biological activity is chosen.

Conformational analysis: The possible three-dimensional structures of the molecules in the training set are generated.

Pharmacophore model generation: Common chemical features among the active molecules are identified and used to create a pharmacophore model.

Model validation: The model is tested for its ability to distinguish between active and inactive compounds.

Virtual screening: The validated model is used to search large databases of chemical compounds to identify new potential hits. ugm.ac.id

Combinatorial Synthesis and Library Screening for SAR Elucidation

Combinatorial chemistry is a high-throughput approach that allows for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. uzh.chresearchgate.net This technique, coupled with high-throughput screening, is a powerful tool for elucidating structure-activity relationships (SAR) by systematically exploring the chemical space around a core scaffold. nih.gov

The synthesis of combinatorial libraries often involves parallel synthesis, where multiple reactions are carried out simultaneously in separate reaction vessels. core.ac.uk This can be done in solution-phase or on a solid support. core.ac.uk For example, a combinatorial library of amines and imines was synthesized in solution-phase using a 4-(2'-thienyl)-pyrrole template. core.ac.uk

In the context of piperazine and succinic acid derivatives, combinatorial approaches have been used to generate libraries of compounds for biological screening. For example, a library of 27 new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides was synthesized to identify new anticonvulsant agents. researchgate.net Screening of this library led to the identification of several compounds with broad-spectrum anticonvulsant activity. researchgate.net

Another study described the synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as GlyT-1 inhibitors, which involved the creation of a series of analogs to explore the impact of different substituents. nih.gov Similarly, the development of anti-HIV derivatives of betulinic acid involved the synthesis of a small compound library with structural diversity to discover new potent derivatives and explore the SAR. nih.gov

The general workflow for combinatorial synthesis and library screening for SAR elucidation includes:

Design of the library: A core scaffold and a set of diverse building blocks are chosen to generate a library of compounds with a wide range of structural variations.

Synthesis of the library: The compounds are synthesized using parallel or combinatorial chemistry techniques.

Screening of the library: The library is tested for biological activity in a high-throughput screening assay.

Data analysis and SAR elucidation: The results of the screening are analyzed to identify active compounds and to understand the relationship between their structure and activity.

This iterative process of library synthesis, screening, and SAR analysis can lead to the rapid identification of lead compounds with improved therapeutic properties.

Molecular Interactions and Mechanistic Elucidation

Identification and Characterization of Biological Targets

Research into molecules containing the piperazine (B1678402) and succinic acid scaffolds has identified several key biological targets. These interactions are central to understanding the compound's potential pharmacological profile.

The piperazine ring is a common feature in many enzyme inhibitors, and derivatives of 2-Piperazin-1-ylsuccinic acid have demonstrated notable inhibitory effects on key enzymes involved in cancer metabolism and neurotransmission.

Phosphoglycerate Dehydrogenase (PHGDH) is the enzyme that catalyzes the first, rate-limiting step in the de novo serine synthesis pathway. nih.gov This pathway is often overactive in cancer cells to support their rapid proliferation. nih.govmdpi.com Consequently, inhibiting PHGDH is an attractive strategy for developing novel anti-cancer therapies. nih.gov

Derivatives containing the piperazine scaffold have been identified as potent PHGDH inhibitors. cam.ac.uk A high-throughput screening of over 400,000 small molecules led to the discovery of a piperazine-1-thiourea scaffold as a promising starting point for PHGDH inhibitors. mit.edu Further optimization of this scaffold resulted in the development of probes like NCT-502 and NCT-503, which are piperazine-1-carbothioamide derivatives. cam.ac.ukmit.edu These compounds effectively reduce the production of serine from glucose in cells and inhibit the growth of cancer cells that depend on PHGDH. core.ac.uk

Computational studies have also explored the potential of related structures. For instance, 2,5-dioxopyrrolidin-1-yl succinic acid, which is structurally related to the subject compound, has been proposed as a starting material for the synthesis of new PHGDH inhibitors. nih.gov

| Compound | Scaffold | Key Finding | Reference |

|---|---|---|---|

| NCT-503 | Piperazine-1-carbothioamide | Exhibits EC50 values of 8–16 µM for cytotoxicity in PHGDH-dependent cell lines. | core.ac.uk |

| PHGDH-Hit (1) | Piperazine-1-carbothioamide | Identified as the best hit from a high-throughput screen against PHGDH. | core.ac.uk |

| α-ketothioamides | α-ketothioamide | A series of inhibitors with micromolar potency against PHGDH. | mdpi.com |

The piperazine moiety is also integral to the design of cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases. A study focusing on new thiazole-piperazine derivatives revealed potent and selective inhibition of acetylcholinesterase (AChE). nih.gov

Specifically, 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated. nih.gov Several of these compounds demonstrated high inhibitory activity against AChE, with one compound in particular showing an IC50 value significantly lower than the standard drug, donepezil. nih.gov Notably, these compounds did not show significant inhibition of butyrylcholinesterase (BChE), indicating a high degree of selectivity for AChE. nih.gov

| Compound | Concentration (µM) | % AChE Inhibition | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5n | 0.1 | 96.44 | N/A | nih.gov |

| 5o | 0.1 | 99.83 | 0.011 | nih.gov |

| 5p | 0.1 | 89.70 | N/A | nih.gov |

| Donepezil (Standard) | N/A | N/A | 0.054 | nih.gov |

The structural elements of this compound are also found in compounds that modulate the activity of crucial receptors and ion channels in the central nervous system.

The 5-HT7 receptor is a target for the development of treatments for depression, schizophrenia, and cognitive impairments. nih.gov The piperazine ring is a key structural element in many 5-HT7 receptor ligands. nih.gov Research on piperazin-1-yl substituted unfused heterobiaryls has been conducted to understand the structural features that influence binding affinity to the 5-HT7 receptor. nih.gov

The N-aryl/heteroaryl piperazine structure is recognized for imparting desirable pharmacological properties to CNS drugs. nih.gov Pharmacophore models suggest that the pyridinyl-piperazine moiety provides essential elements for binding to both 5-HT1A and 5-HT7 receptors. nih.gov Modifying various structural elements in the arylalkyl moiety of a lead molecule containing a pyridinyl-piperazine group led to the identification of a new dual 5-HT1AR and 5-HT7R ligand with high affinity. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| SYA16263 (Lead) | 5-HT7R | 90 | nih.gov |

| Compound 21 | 5-HT7R | 8.4 | nih.gov |

| Compound 42 (Homopiperazine derivative) | 5-HT7R | 148 | nih.gov |

| Compound 43 (Piperidine derivative) | 5-HT7R | No Affinity | nih.gov |

| Compound 44 (Morpholine derivative) | 5-HT7R | No Affinity | nih.gov |

Voltage-gated sodium (Nav) channels are essential for the generation and propagation of electrical signals in excitable cells and are important targets for treating conditions like pain and epilepsy. stockpr.comresearchgate.net A class of potent and subtype-selective small molecule inhibitors of Nav channels has been identified that interacts with the S1–S4 voltage sensor segment of the channel's Domain 4. stockpr.com This interaction site is distinct from those of other known inhibitors like local anesthetics. stockpr.com

The pyrrolidine-2,5-dione scaffold, a cyclic imide of succinic acid, is recognized as a valuable component in the design of anticonvulsant drugs that often act on voltage-gated sodium and calcium channels. researchgate.net Hybrid compounds combining a pyrrolidine-2,5-dione ring with a thiophene (B33073) fragment have shown moderate but balanced inhibition of neuronal voltage-sensitive sodium channels. researchgate.net The versatile nature of the piperazine ring allows for its modification to achieve desired pharmacological activity, including the modulation of ion channels. researchgate.net

Receptor and Ion Channel Modulation

L-Type Calcium Channel Interactions

Derivatives of this compound, particularly those incorporating a pyrrolidine-2,5-dione structure (a cyclized form of succinic acid), have been investigated for their effects on voltage-gated calcium channels. Specifically, N-[{4-(aryl)piperazin-1-yl}-alkyl]-pyrrolidine-2,5-dione derivatives have demonstrated inhibitory effects on L-type calcium channels. researchgate.nettandfonline.com In vitro studies on selected active derivatives, such as N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione and its 3-trifluoromethylphenyl analogue, confirmed their ability to block these channels. tandfonline.com

Further research into hybrid compounds combining the 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core, synthesized from 2-(3-methylthiophen-2-yl)succinic acid and condensed with piperazine-containing side chains, also points to a multi-target mechanism that includes the blockade of L-type calcium channels. uj.edu.plmdpi.com For instance, compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed moderate but balanced inhibition of L-type calcium channels, contributing to its anticonvulsant profile. uj.edu.pl This interaction is significant as L-type calcium channels are pivotal in regulating neuronal excitability, and their blockade is a known mechanism of action for several antiepileptic drugs. nih.gov

Table 1: Interaction of Piperazinylsuccinic Acid Derivatives with L-Type Calcium Channels

| Compound/Derivative Class | Specific Compound Example | Observed Effect | Reference |

| N-[(4-arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-diones | N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | In vitro blockade of L-type calcium channels | tandfonline.com |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Moderate inhibition of L-type calcium channels | uj.edu.pl |

Gamma-Aminobutyric Acid (GABA) Transporter (GAT) Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating neurological disorders like epilepsy. nih.govgoogle.com GABA transporters (GATs) play a crucial role by clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. nih.govsigmaaldrich.com Inhibition of GATs, particularly GAT-1, increases GABA availability and enhances GABAergic neurotransmission. nih.gov

While direct studies on this compound are limited, research on its structural analogs provides insights. Hybrid compounds synthesized from 2-(3-methylthiophen-2-yl)succinic acid and various piperazine or morpholine (B109124) moieties were assessed for their influence on GAT. uj.edu.pl This line of inquiry was inspired by the structure of the GAT-1 inhibitor tiagabine. uj.edu.pl Additionally, broader studies have characterized the GABA receptor blocking properties of several N-aryl piperazine derivatives, including clinically used antidepressants and antipsychotics, suggesting that the piperazine moiety can interact with components of the GABA system. ijrrjournal.com These findings suggest that piperazinylsuccinic acid derivatives are plausible candidates for GAT modulation, a mechanism that contributes to anticonvulsant activity. uj.edu.pl

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Affinity

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel known for its role in pain and thermosensation. nih.gov It is a well-established target for analgesic drug development. nih.gov Investigations into piperazine-containing compounds have revealed their potential as TRPV1 antagonists. google.com

Table 2: Receptor Affinity Profile of Piperazinylsuccinic Acid Derivatives

| Receptor Target | Derivative Class | Observed Interaction | Potential Therapeutic Effect | Reference |

| L-Type Calcium Channel | N-[(4-arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-diones | Blockade/Inhibition | Anticonvulsant | researchgate.nettandfonline.com |

| GABA Transporter (GAT) | 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones | Modulation | Anticonvulsant | uj.edu.pl |

| TRPV1 Receptor | Piperazine compounds / 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones | Antagonism / Affinity | Antinociceptive | mdpi.comgoogle.com |

Biochemical Pathway Perturbations by Piperazinylsuccinic Acid Derivatives

The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to interact with a wide array of biological targets, thereby perturbing various biochemical pathways. researchgate.netmuseonaturalistico.itresearchgate.net For derivatives related to this compound, the observed biological effects suggest interference with critical cellular processes, including apoptosis and neurological signaling pathways.

One study on a piperazine-containing compound, designated PCC, demonstrated its ability to induce both the extrinsic and intrinsic apoptotic signaling pathways in human liver cancer cells. peerj.com This indicates that such compounds can trigger programmed cell death through multiple routes, a desirable characteristic for potential anticancer agents. peerj.com The induction of apoptosis is a key mechanism by which chemotherapeutic drugs eliminate tumor cells. peerj.com

In the context of the central nervous system, the anticonvulsant and antinociceptive activities of piperazinylsuccinic acid derivatives point to significant perturbations of neuronal signaling pathways. uj.edu.plmdpi.com The multi-target engagement of L-type calcium channels, and potentially GAT and TRPV1 receptors, collectively alters neuronal excitability and pain signal propagation. mdpi.com The ability of these compounds to be effective in various seizure models, such as the maximal electroshock (MES) and 6 Hz tests, underscores their capacity to interfere with the pathological signaling underlying epilepsy. uj.edu.pl

Binding Mode Analysis and Allosteric vs. Orthosteric Mechanisms

The specific manner in which a ligand binds to its receptor—whether at the primary (orthosteric) site recognized by the endogenous ligand or at a secondary (allosteric) site—profoundly influences its pharmacological effect. frontiersin.orgmdpi.com Allosteric modulators offer potential advantages, such as greater receptor subtype selectivity and a more nuanced "fine-tuning" of the endogenous signal. frontiersin.orgmdpi.com

Research into piperazine derivatives suggests they are capable of both orthosteric and allosteric interactions. For example, certain 4-phenylpiperazine derivatives that are selective for the D3 dopamine (B1211576) receptor have been shown to engage in a "bivalent" interaction. nih.gov In this mode, the 4-phenylpiperazine core binds to the orthosteric site, while an extended part of the molecule docks into a secondary binding pocket. nih.gov However, in this specific case, the binding to the secondary site did not allosterically modulate the affinity for the orthosteric site, indicating a competitive mechanism. nih.gov

Conversely, other piperazine derivatives have been identified as true allosteric modulators. A study on piperazine-linked phenyl cyclopropyl (B3062369) methanones found that they could act as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor while simultaneously acting as negative allosteric modulators (NAMs) of the 5-HT2B receptor. nih.gov Molecular docking studies supported these findings, predicting a binding site distinct from the orthosteric pocket. nih.gov This dual-role modulation highlights the sophisticated mechanisms that piperazine-containing structures can exhibit.

Given that derivatives of this compound possess both the versatile piperazine moiety and a flexible succinic acid linker, it is plausible that they could adopt various binding modes. They might act as classic orthosteric ligands, or they could exhibit more complex bitopic or allosteric mechanisms depending on the specific receptor and the nature of the substitutions on the core structure.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a derivative of 2-piperazin-1-ylsuccinic acid, and its protein target at the atomic level.

Research on related structures, such as 2-piperazin-1-yl-quinazolines, has utilized molecular docking to identify key protein-ligand interactions. In studies investigating their potential as platelet aggregation inhibitors, these compounds were docked into the active site of the integrin αIIbβ3. The docking experiments successfully determined the crucial interactions responsible for their biological activity and found correlations between the calculated affinity values and the docking scores. nih.gov Similarly, in silico studies on 1-piperazine indole (B1671886) hybrids have been conducted to predict their binding to targets like Trypanosoma brucei phosphofructokinase, highlighting the utility of docking in early-stage drug discovery for various diseases. nih.govnih.gov

In another example, docking simulations were used to study benzhydrylpiperazine analogues as δ opioid receptor agonists. The most active compound was docked into a homology model of the receptor, identifying key binding residues such as Gln105, Asp128, Tyr129, and Trp274. nih.gov These studies underscore that hydrogen bonds and hydrophobic interactions are often the major forces driving the ligand-receptor interactions for piperazine-containing molecules. nih.gov

The general workflow involves preparing the 3D structure of the protein target, often from a database like the Protein Data Bank (PDB), and defining a binding site or "search space". nih.gov The ligand is then placed into this site in various conformations, and a scoring function is used to estimate the binding affinity for each pose.

Table 1: Examples of Molecular Docking Studies on Piperazine (B1678402) Derivatives

| Derivative Class | Target Protein | Key Interacting Residues (Example) | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| 2-Piperazin-1-yl-quinazolines | Integrin αIIbβ3 | Not specified | Not specified | nih.gov |

| Benzhydrylpiperazines | δ Opioid Receptor | Asp128, Tyr129, Trp274, Lys214 | Hydrogen Bond, Hydrophobic | nih.gov |

| Phenyl-piperazines | eIF4A1 | Lys54, Gln60, Glu244, Arg368 | Contacts similar to ATP | nih.gov |

This table is illustrative and based on studies of related piperazine scaffolds.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of the ligand in the binding pocket and analyze the dynamics of the binding process.

A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment, often an orthorhombic box with a water model like TIP3P, and neutralizing the system with ions. nih.gov The simulation is run for a specific duration, often nanoseconds, under constant temperature and pressure (NPT ensemble). nih.govchemmethod.com Key parameters are then analyzed, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the complex over time. A stable RMSD suggests the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding. nih.gov

For instance, extended MD simulations were used to study phenyl-piperazine scaffolds as inhibitors of the eIF4A1 helicase. These simulations showed that active compounds induced a stable "domain closure" in the protein, a conformational change necessary for its function, which was not observed with inactive compounds or in the absence of a ligand. nih.gov This demonstrates how MD can reveal the functional consequences of ligand binding. The stability of the ligand-receptor complexes is assessed by calculating these parameters, providing a more robust evaluation of potential drug candidates identified through initial screening. nih.gov

3D-Quantitative Structure-Activity Relationship (QSAR) Modeling

3D-Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method used to establish a mathematical correlation between the three-dimensional properties of a series of molecules and their biological activities. mdpi.com This approach is valuable for understanding which structural features are critical for a compound's potency and for predicting the activity of newly designed molecules.

The process involves aligning a set of structurally related compounds (a training set) with known biological activities (e.g., IC₅₀ values). nih.gov Then, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the molecules. nih.govnih.gov A statistical model is then built to relate these fields to the observed biological activities.

For example, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric factors, but not hydrophobic properties, were correlated with their antagonistic effects. nih.gov In another study on benzhydrylpiperazine δ opioid receptor agonists, both CoMFA and CoMSIA models were successfully generated with good statistical significance (q² > 0.5, r² > 0.9). nih.gov The resulting models can be visualized as contour maps, where colored regions indicate areas where modifying a specific property (e.g., adding a bulky group or an electronegative atom) would likely increase or decrease biological activity. mdpi.com

Table 2: Example of 3D-QSAR Model Parameters for Piperazine Analogues

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated) | Predictive r² (Test Set) | Key Fields Identified | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.508 | 0.964 | 0.720 | Steric, Electrostatic | nih.gov |

q² and r² are statistical measures of the model's predictive power and goodness of fit, respectively.

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For a scaffold like this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygens of the succinic acid moiety), hydrogen bond donors (e.g., the secondary amine of the piperazine ring), and hydrophobic regions.

These models are generated based on the structures of known active compounds. nih.govfrontiersin.org Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases (virtual screening). frontiersin.org This process filters for molecules that match the pharmacophore's features, significantly narrowing down the number of compounds to be tested experimentally. This ligand-based virtual screening approach is a quick and effective method for discovering promising new hit compounds with diverse chemical scaffolds. nih.gov

In Silico Prediction of Molecular Interactions and Affinities

In silico prediction encompasses a range of computational methods aimed at estimating the binding affinity and characterizing the molecular interactions of a ligand with its target before it is synthesized or tested in a lab. This early assessment helps prioritize compounds with a higher likelihood of success, saving time and resources. nih.gov

Binding affinity is often predicted using the scoring functions within molecular docking programs, which provide a value typically in kcal/mol. chemmethod.com For example, a study on PHGDH inhibitors used both LibDock and AutoDock, which employ different algorithms and scoring functions, to estimate binding affinity. frontiersin.org

Beyond a simple score, these computational tools provide detailed information on the specific molecular interactions that stabilize the ligand in the binding site. These interactions include:

Hydrogen Bonds: Crucial for specificity and affinity, often involving polar residues like aspartate, glutamine, and tyrosine. nih.gov

Hydrophobic Interactions: Occur between nonpolar parts of the ligand and nonpolar residues of the protein. nih.gov

Electrostatic (or Polar) Interactions: Involve charged or polar groups.

By analyzing these predicted interactions, medicinal chemists can rationally design modifications to the lead compound to enhance its affinity and selectivity for the target. researchgate.net The integration of multiple computational approaches—from pharmacophore screening and molecular docking to MD simulations—provides a comprehensive in silico profile of a compound's potential. frontiersin.org

Derivatization and Functionalization Strategies for Advanced Research Applications

Design and Synthesis of Hybrid Molecules Incorporating the Piperazinylsuccinic Acid Core

The synthesis of hybrid molecules represents a powerful strategy to combine the structural features of 2-piperazin-1-ylsuccinic acid with other pharmacologically relevant moieties, potentially leading to compounds with novel or synergistic activities. A common approach involves the derivatization of the succinic acid core, which can act as a versatile scaffold.

Research has demonstrated the synthesis of hybrid compounds starting from a substituted succinic acid, such as 2-(3-methylthiophen-2-yl)succinic acid. uj.edu.pl This starting material can be condensed with a variety of amino-containing building blocks, including aminoalkylmorpholines and substituted piperazines like 1-(3-aminopropyl)-4-phenylpiperazine, to generate a library of diverse hybrid molecules. uj.edu.pl This synthetic route highlights the potential of the succinic acid core to be functionalized at its carboxylic acid groups, allowing for the introduction of various side chains.

Another synthetic pathway involves the initial conversion of the succinic acid derivative into a pyrrolidine-2,5-dione intermediate by reacting it with an amino acid, such as aminoacetic acid. uj.edu.pl This intermediate can then be coupled with different amines, including various 4-phenylpiperazines, to yield a further set of hybrid compounds. uj.edu.pl These multi-step syntheses offer a high degree of modularity, enabling the systematic exploration of structure-activity relationships.

The following table provides examples of building blocks that can be used to create hybrid molecules based on a substituted succinic acid core, illustrating the diversity of chemical functionalities that can be introduced.

| Starting Succinic Acid Derivative | Amine Building Block for Direct Condensation | Amine Building Block for Coupling with Pyrrolidine-2,5-dione Intermediate |

| 2-(3-methylthiophen-2-yl)succinic acid | Aminoalkylmorpholine | 4-Phenylpiperazine |

| 2-(3-methylthiophen-2-yl)succinic acid | 1-(3-aminopropyl)-4-phenylpiperazine | Substituted 4-phenylpiperazines |

Scaffold Diversification and Bioisosteric Replacements

Scaffold diversification and bioisosteric replacement are key strategies in medicinal chemistry to optimize the properties of a lead compound. nih.govresearchgate.net For this compound, these strategies can be applied to both the piperazine (B1678402) ring and the succinic acid moiety to modulate its physicochemical and pharmacological characteristics. acs.orgnih.govnih.gov

The piperazine ring itself is a common scaffold in drug discovery, with over 100 FDA-approved drugs containing this moiety. enamine.netenamine.net However, replacing the piperazine ring with its bioisosteres can lead to improved properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. acs.orgnih.gov The following table presents some bioisosteres for the piperazine ring that can be considered for scaffold diversification. acs.org

| Piperazine Bioisostere Class | Specific Examples | Potential Advantages |

| Fused Pyrrolidines | Octahydropyrrolo[3,4-c]pyrrole | Conformational constraint, novel vector exploration |

| Spirocyclic Diamines | 2,6-Diazaspiro[3.3]heptane | Improved metabolic stability, reduced cytotoxicity |

| Stretched Motifs | 1,4-Diazepane (Homopiperazine) | Altered geometric spacing of nitrogen atoms |

| Conformationally Restricted Analogs | cis- and trans-1,4-Diaminocyclohexane | Defined stereochemistry, altered pKa values |

The succinic acid portion of the molecule, specifically the carboxylic acid groups and the amide-like linkage formed upon derivatization, also presents opportunities for bioisosteric replacement. nih.govdrughunter.comcambridgemedchemconsulting.com Replacing a carboxylic acid can improve membrane permeability and reduce potential metabolic liabilities. drughunter.comcambridgemedchemconsulting.com Similarly, amide bond bioisosteres can enhance metabolic stability. nih.gov

A notable example of scaffold diversification is the successful replacement of the amide moiety in succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides with a β-ketonitrile group. nih.gov This innovative strategy led to the discovery of novel difluoromethyl-pyrazole β-ketonitrile derivatives with potent antifungal activity. nih.gov The docking studies of these new compounds revealed key interactions, such as H-bonds and cation-π interactions, within the enzyme's active site. nih.gov

The following table summarizes some potential bioisosteric replacements for the functional groups within the this compound scaffold.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improved pKa, metabolic stability, cell permeability |

| Amide Bond | 1,2,3-Triazole, Oxadiazole, β-Ketonitrile | Enhanced metabolic stability, altered H-bonding capacity |

Conjugation Chemistry with Biomacromolecules

The functional groups of this compound, namely the secondary amine of the piperazine ring and the carboxylic acids, make it a suitable candidate for conjugation to biomacromolecules such as proteins and peptides. nih.govmdpi.comnih.gov This conjugation can be utilized to develop targeted drug delivery systems, diagnostic tools, or to modulate the biological activity of the parent molecule.

Succinic acid and its derivatives are frequently employed as linkers in the field of bioconjugation. mdpi.comnih.govrsc.org The carboxylic acid groups can be activated to form amide bonds with amine functionalities present on the surface of proteins, such as the lysine (B10760008) residues. nih.gov This strategy has been used to conjugate various small molecules and peptides to larger biological entities. acs.org

A specific example of conjugating a piperazine-containing molecule to a protein involves the design and synthesis of piperazine-based compounds featuring thiol-reactive groups. nih.govacs.org These compounds were successfully conjugated to a humanized ferritin protein. nih.gov The synthesis involved creating piperazine derivatives functionalized with linkers like maleimide (B117702) or pentafluorobenzenesulfonamide, which can selectively react with cysteine residues on the protein surface. nih.govacs.org

Furthermore, piperazine-containing scaffolds have been incorporated into photosensitizers and subsequently conjugated to proteins like bovine serum albumin (BSA). mdpi.com The piperazine moiety in these cases can enhance aqueous solubility, cellular permeability, and the protein-binding capacity of the conjugate. mdpi.com

The general strategies for conjugating a molecule like this compound to a biomacromolecule are summarized in the table below.

| Reactive Handle on this compound Derivative | Target Functional Group on Biomacromolecule | Common Coupling Chemistry |

| Activated Carboxylic Acid (e.g., NHS ester) | Primary Amine (e.g., Lysine residue) | Amide bond formation |

| Thiol-reactive group (e.g., Maleimide) on a linker attached to piperazine | Sulfhydryl group (e.g., Cysteine residue) | Thioether bond formation |

| Piperazine N-H (after derivatization with a suitable linker) | Various functional groups depending on the linker | Click chemistry, Staudinger ligation, etc. |

These conjugation strategies open up avenues for the development of advanced biomaterials and therapeutic agents based on the this compound scaffold.

Future Research Trajectories and Broader Academic Implications

Exploration of Undiscovered Biological Activity Spectrum of 2-Piperazin-1-ylsuccinic Acid Derivatives

The piperazine (B1678402) ring is a well-known pharmacophore found in a wide array of drugs with diverse biological activities, including antipsychotic, antihistaminic, and antianginal effects. Similarly, succinic acid is a key intermediate in cellular metabolism and has been explored as a component of various bioactive compounds. The combination of these two moieties in this compound could lead to novel derivatives with unique pharmacological profiles.

Future research could focus on the synthesis of a library of derivatives by modifying the second nitrogen of the piperazine ring and the carboxylic acid groups of the succinic acid moiety. These derivatives could then be screened against a broad range of biological targets to uncover potential therapeutic applications. Given the structural alerts, areas of initial interest could include neuroscience, oncology, and metabolic diseases.

Methodological Advancements in Synthesis and Computational Analysis

Furthermore, computational studies could play a crucial role in predicting the potential biological activities and physicochemical properties of this compound and its analogs. Molecular docking simulations could be employed to predict the binding affinity of these compounds to various receptors and enzymes. Quantitative structure-activity relationship (QSAR) studies could help in designing derivatives with improved potency and selectivity. Such in silico approaches would be invaluable in guiding synthetic efforts and prioritizing compounds for biological evaluation.

Contribution to Fundamental Understanding of Ligand-Receptor Dynamics

Should derivatives of this compound be found to possess significant biological activity, they could serve as valuable tools for studying ligand-receptor interactions. The rigid piperazine ring and the flexible succinic acid chain provide a unique scaffold that can be systematically modified to probe the structural requirements for binding to specific biological targets.

Detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of these derivatives in complex with their target proteins could provide crucial insights into the molecular basis of their activity. This knowledge would not only aid in the optimization of these specific compounds but also contribute to a more fundamental understanding of the principles governing molecular recognition and signal transduction.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Piperazin-1-ylsuccinic acid, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves coupling succinic acid derivatives with piperazine under controlled pH and temperature. For example, analogous syntheses of piperazine-containing compounds (e.g., dibenzo oxazepines) use nucleophilic substitution or condensation reactions with catalysts like DCC (dicyclohexylcarbodiimide) . Purity is confirmed via HPLC (≥95% purity threshold) and elemental analysis. Recrystallization from ethanol/water mixtures is recommended to remove unreacted intermediates .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Analyze - and -NMR spectra to verify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and carbonyl signals (δ 170–175 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factor < 0.05 for high-resolution data .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for : 200.08) .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : The compound is hygroscopic and degrades in the presence of oxidizers, releasing CO, NO, or HCl gas. Store at 2–8°C in airtight, light-resistant containers. Pre-dry solvents (e.g., DMSO) to avoid hydrolysis during solubility testing . Monitor thermal stability via TGA (decomposition onset ~250°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to critique experimental designs. For example:

- Batch variability : Compare synthetic protocols (e.g., solvent purity, reaction time) across studies .

- Bioassay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for pH-dependent solubility .

- Statistical analysis : Use multivariate regression to isolate compound-specific effects from confounding variables .

Q. What computational strategies are effective for modeling the reactivity of this compound in aqueous environments?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict pKa values (carboxylic acid groups: ~2.5–4.0; piperazine N: ~9.5) .

- MD simulations : Simulate solvation dynamics in water/DMSO mixtures to assess hydrogen-bonding networks and aggregation tendencies .

- Docking studies : Map electrostatic potential surfaces to predict binding affinities with biological targets (e.g., enzymes with carboxylate-binding pockets) .

Q. How can researchers design experiments to investigate the compound’s role in metal chelation or coordination chemistry?

- Methodological Answer :

- Titration calorimetry : Measure binding constants () with transition metals (e.g., Cu, Fe) under varying ionic strengths .

- Spectrophotometry : Monitor UV-Vis shifts (e.g., ligand-to-metal charge transfer bands) at 250–400 nm .

- Crystallography : Co-crystallize with metal salts (e.g., CuCl) and solve structures using SHELXD for phase determination .

Data Analysis and Reporting

Q. What frameworks should guide the reporting of contradictory spectral data (e.g., NMR signal splitting)?

- Methodological Answer :

- PICO framework : Define Population (compound batch), Intervention (analytical method), Comparison (literature data), Outcome (resolution of discrepancies) .

- Member checking : Share raw data with independent labs to validate interpretations .

- Error analysis : Quantify instrument drift (e.g., NMR shimming) and solvent isotope effects (e.g., DO vs. HO) .

Q. How can researchers ensure ethical and reproducible data practices when publishing studies on this compound?

- Methodological Answer :

- Supporting information : Deposit raw crystallographic data (e.g., .cif files) and synthetic protocols in public repositories .

- Ethical audits : Disclose conflicts of interest (e.g., funding sources) and adhere to ACS/BjOC guidelines for chemical safety .

- Replication kits : Provide detailed spectra, chromatograms, and computational input files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.